1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that features a pyrrole ring substituted with a 3,5-dichlorophenyl group and a 2,3-dihydro-1H-indol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with 3,5-Dichlorophenyl Group:
Attachment of the 2,3-Dihydro-1H-Indol-1-yl Group: The final step involves the nucleophilic substitution reaction where the pyrrole derivative reacts with 2,3-dihydro-1H-indole under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity, block receptor binding, or induce changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)propane-1,2-dione
- 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)butane-1,2-dione
- 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)pentane-1,2-dione
Uniqueness
1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both the 3,5-dichlorophenyl and 2,3-dihydro-1H-indol-1-yl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2,3-dihydroindol-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-12-7-13(20)9-14(8-12)22-17(23)10-16(18(22)24)21-6-5-11-3-1-2-4-15(11)21/h1-4,7-9,16H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYFQBTHPPVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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